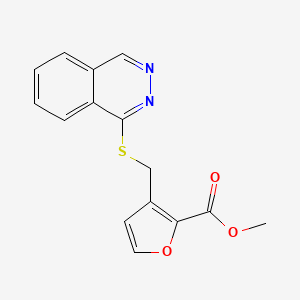
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate, also known as Methyl PSC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the furanocarboxylic acid ester family and has a unique structure that makes it a promising candidate for various applications. In
Mécanisme D'action
The mechanism of action of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Studies have shown that this compound PSC can inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, this compound PSC has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound PSC has been shown to have various biochemical and physiological effects. Studies have shown that this compound PSC can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, this compound PSC has been shown to reduce cell proliferation by inhibiting the cell cycle and inducing cell cycle arrest. Additionally, this compound PSC has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is its high potency and specificity towards cancer cells. This makes it a promising candidate for cancer treatment with minimal side effects. Furthermore, this compound PSC has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of this compound PSC is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC. One of the main areas of focus is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound PSC and its potential therapeutic applications in various diseases. Furthermore, there is a need for in vivo studies to evaluate the safety and efficacy of this compound PSC as a potential cancer treatment. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of this compound PSC is also an important area of future research.
Méthodes De Synthèse
The synthesis of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC involves a multi-step process that starts with the reaction of phthalazin-1-ylmethylamine with furan-2-carboxylic acid. This reaction yields the intermediate compound, which is then reacted with thionyl chloride to produce the corresponding sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with methyl alcohol to produce this compound PSC. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer treatment. Studies have shown that this compound PSC can inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Furthermore, this compound PSC has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-15(18)13-11(6-7-20-13)9-21-14-12-5-3-2-4-10(12)8-16-17-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJNVVMWVNPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CSC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

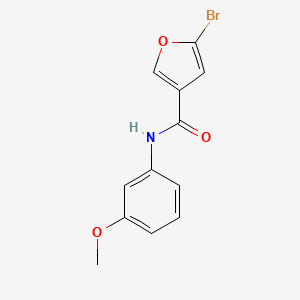

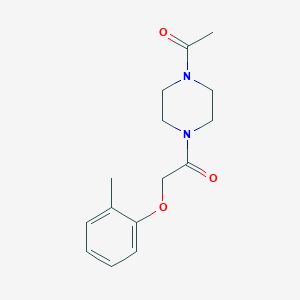
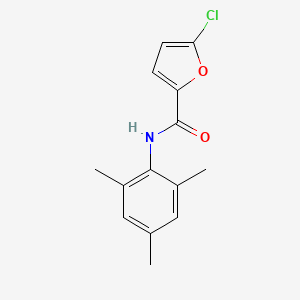
![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
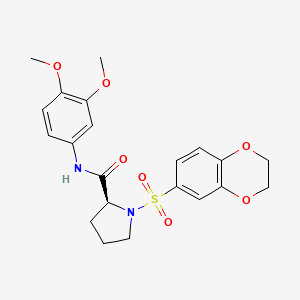
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)